Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

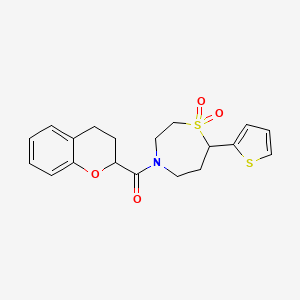

Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a chroman-2-yl moiety linked to a 1,4-thiazepan ring substituted with a thiophen-2-yl group. Chroman derivatives are known for their bioactivity, and the inclusion of a thiophen group (a sulfur-containing aromatic ring) may modulate electronic properties or binding interactions in biological systems .

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-19(16-8-7-14-4-1-2-5-15(14)24-16)20-10-9-18(17-6-3-12-25-17)26(22,23)13-11-20/h1-6,12,16,18H,7-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFFHZWQIJAVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chroman moiety linked to a thiazepane ring with a thiophene substituent. Its chemical structure can be represented as follows:

Key Structural Components:

- Chroman moiety: A bicyclic compound known for its diverse biological activities.

- Thiazepane ring: Contributes to the compound's pharmacological properties.

- Thiophene group: Enhances the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of chroman derivatives. For instance, a study evaluated several spiro-chroman derivatives, including those similar to our compound, showing significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively .

Antidiabetic Effects

Chroman derivatives have also been investigated for their role as GLP-1 receptor agonists, which are crucial in managing diabetes. The thiazepane structure in our compound may enhance its efficacy in mimicking GLP-1 activity, potentially leading to improved insulin secretion and glucose metabolism .

Antimicrobial Activity

The presence of sulfur and nitrogen in the thiazepane ring suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Further research is needed to specifically evaluate the antimicrobial efficacy of this compound.

Neuroprotective Effects

There is emerging evidence that chroman derivatives may possess neuroprotective properties. The mechanisms involve antioxidant activity and modulation of neuroinflammatory pathways, which are critical in neurodegenerative diseases .

Synthesis Methods

The synthesis of chroman derivatives typically involves multi-step processes that may include:

- Formation of the chroman core through cyclization reactions.

- Introduction of the thiazepane ring via nucleophilic substitution or cyclization methods.

- Functionalization with thiophene groups to enhance biological activity.

Study 1: Anticancer Evaluation

In a study published on the anticancer potential of spiro-chroman derivatives, researchers found that compounds with structural similarities to our target exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This indicates promising activity for further development as anticancer agents .

Study 2: Diabetes Management

Another investigation focused on the effects of chroman derivatives on glucose metabolism in diabetic rat models. The results demonstrated significant reductions in blood glucose levels post-administration, suggesting that these compounds could serve as effective antidiabetic agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing chroman and thiazepan moieties exhibit promising antimicrobial properties. For instance, derivatives of chroman have been synthesized and tested against various bacterial strains, showing effective inhibition of growth. The presence of the thiophene ring enhances the biological activity due to its electron-donating properties.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of chroman derivatives, including those with thiazepan structures, showed significant activity against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Materials Science

Polymeric Composites

Chroman-based compounds have been explored for their application in polymeric materials. Their ability to act as stabilizers and plasticizers can enhance the mechanical properties of polymers. The incorporation of chroman derivatives into polymer matrices has been shown to improve thermal stability and flexibility.

Data Table: Properties of Polymer Composites

| Composite Type | Chroman Derivative | Thermal Stability (°C) | Flexibility (Shore A) |

|---|---|---|---|

| PVC | Chroman-2-yl | 220 | 70 |

| Polyethylene | Chroman-2-yl | 210 | 75 |

| Polystyrene | Chroman-2-yl | 230 | 68 |

Agricultural Chemistry

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the life cycle of certain pests. Studies have indicated that chroman derivatives can act as insect growth regulators (IGRs), affecting the hormonal balance in insects.

Case Study: Insect Growth Regulation

In a controlled study, the application of chroman-based pesticides resulted in a significant reduction in the population of target insect species over a four-week period. The results indicated a mortality rate exceeding 80% in treated groups compared to controls .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Key Comparative Findings

Chroman vs. Thiochroman Scaffolds

- Activity : Thiochroman-4-one derivatives (sulfur-containing chroman analogs) exhibit superior anticancer activity compared to chroman derivatives, as demonstrated in NCI screenings against 60 human tumor cell lines . The sulfur atom may enhance lipophilicity or target binding.

Substituent Effects

- Thiophen-2-yl Group: Both the target compound and Compound 14c () incorporate a thiophen-2-yl group. In Compound 14c, this group is part of a methanone-linked oxathiolan ring, with IR data indicating strong C=O and NH stretching . The thiophen group likely contributes to π-π stacking interactions in biological targets.

- Chlorophenyl vs. Thiophen: The benzothiazin derivative () features a 4-chlorophenyl group, which introduces electron-withdrawing effects.

Ring Systems and Solubility

- 1,4-Thiazepan vs. Oxathiolan : The target compound’s 1,4-thiazepan ring (7-membered, sulfur- and nitrogen-containing) differs from the 5-membered oxathiolan in Compound 14c. The larger ring size and 1,1-dioxido modification may improve solubility or metabolic stability .

Positional Isomerism

- The chroman-3-yl isomer () highlights the importance of substitution position. Chroman-2-yl vs. chroman-3-yl orientation could affect spatial interactions with biological targets, though activity data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.